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Compound of Interest

Compound Name: AF-45

Cat. No.: B1665509 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with detailed information on optimizing the radiolabeling of 18F-AV-45

(Florbetapir) to achieve higher radiochemical yields. It includes troubleshooting advice,

frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield for 18F-AV-45 synthesis?

A1: The radiochemical yield for 18F-AV-45 can vary significantly depending on the synthesis

method, purification technique, and specific reaction conditions.

Automated synthesis with Solid-Phase Extraction (SPE) purification has been reported to

achieve decay-corrected yields of approximately 42.7% to 50.1%.[1][2][3][4][5]

Automated synthesis using High-Performance Liquid Chromatography (HPLC) for

purification may result in lower non-decay corrected yields, around 14.8%.[6][7]

Q2: Which purification method is better for 18F-AV-45: HPLC or SPE?

A2: Both methods can produce 18F-AV-45 with high radiochemical purity (>95%).[1][6]

However, SPE is generally considered more convenient, efficient, and simpler for routine

clinical applications.[1][2] HPLC purification can be more costly, cumbersome, and time-
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consuming.[1][4] SPE purification avoids the complexity of HPLC and can streamline

production.[1][3]

Q3: Which precursor leaving group, tosylate (-OTs) or bromide (-Br), provides a higher yield?

A3: Studies have evaluated both tosylate (-OTs) and bromide (-Br) leaving groups on the

precursor molecule. When using a [18F]KF/Kryptofix 2.2.2/K2CO3 system, there is no

significant difference in the radiochemical yields between the two.[1] However, the tosylate

precursor may provide a slightly higher yield when using [18F]TBAF.[1]

Q4: What are the optimal conditions for the N-Boc deprotection step?

A4: The N-Boc protecting group is typically removed by acid hydrolysis. Optimal conditions

have been reported as heating with a 3.3 M hydrochloric acid (HCl) solution at 100°C for 10

minutes.[1] Another protocol uses 3 M HCl at 115°C for 5 minutes.[6]

Q5: How long does the automated synthesis of 18F-AV-45 typically take?

A5: The total synthesis time is relatively short, making it suitable for the 110-minute half-life of

Fluorine-18. Automated synthesis, including purification, is typically completed within 50 to 60

minutes.[1][2][3][6]

Troubleshooting Guide
This guide addresses common issues that may arise during the 18F-AV-45 radiosynthesis

process.
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Problem Potential Cause(s) Suggested Solution(s)

Low Radiochemical Yield
Inefficient azeotropic drying of

[18F]fluoride.

Ensure the [18F]F-/Kryptofix

complex is completely dry

before adding the precursor.

Use anhydrous acetonitrile and

helium/vacuum flow for

efficient drying.[6]

Suboptimal reaction

temperature or time.

Optimize the fluorination

reaction temperature (typically

110-120°C) and time (10-15

minutes).[3][6][8] Over- or

under-heating can reduce

yield.

Precursor degradation or

insufficient amount.

Use a fresh, high-quality

precursor. Ensure the correct

amount (typically 1 mg) is fully

dissolved in anhydrous DMSO

before addition to the reaction

vessel.[3][6]

Incomplete deprotection.

Verify the concentration and

volume of the HCl used for

hydrolysis. Ensure the reaction

reaches the specified

temperature (100-115°C) and

time (5-10 min).[1][6]
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High Level of Impurities in

Final Product
Inefficient purification.

For SPE, ensure the cartridge

(e.g., Oasis HLB) is properly

conditioned. Optimize the

washing steps to remove

impurities before eluting the

final product.[3] For HPLC,

adjust the mobile phase

composition and flow rate to

achieve better separation of

18F-AV-45 from byproducts.[6]

Incomplete reaction or

deprotection.

Unreacted Boc-protected

intermediate is a common

impurity. Ensure the hydrolysis

step runs to completion.[1]

Automated Synthesis Failure
Blockage in SPE or HPLC

lines/cartridges.

Before synthesis, perform a

flow check on all cartridges

(e.g., QMA, C18, Oasis HLB)

and valves to ensure there are

no blockages.[9]

Reagent delivery failure.

Check all reagent vials and

transfer lines to ensure there

are no leaks and that the

automated module can

successfully transfer all

solutions.

Incorrect neutralization.

Ensure the correct volume and

concentration of NaOH

solution is used to neutralize

the reaction mixture after acid

hydrolysis, especially before

HPLC injection.[6]

Quantitative Data Summary
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The tables below summarize key quantitative data from various optimized protocols for 18F-AV-

45 synthesis.

Table 1: Comparison of Automated Synthesis Protocols

Parameter
Automated SPE
Purification

Automated HPLC
Purification

Radiochemical Yield (Decay

Corrected)
50.1 ± 7.9%[1][2] Not Reported

Radiochemical Yield (Non-

Decay Corrected)
33.6 ± 5.2%[1][2] 14.8 ± 2.1%[6][7]

Radiochemical Purity > 95%[1][3] > 95%[6][7]

Total Synthesis Time ~50 minutes[1][3] ~60 minutes[6][7]

Precursor Amount 1 mg[3] 1 mg[6]

Table 2: Influence of Reaction Conditions on Radiochemical Yield

Factor Condition 1 Yield Condition 2 Yield Reference

Precursor

Leaving

Group

Tosylate (-

OTs)

No marked

difference
Bromide (-Br)

No marked

difference
[1]

Reaction

Time

(K222/K2CO

3)

3 minutes 53.0 ± 10.1% 10 minutes 70.0 ± 6.4% [1]

Purification

Method

Solid-Phase

Extraction

(SPE)

42.7 ± 5.9%

(decay

corrected)

High-

Performance

Liquid

Chromatogra

phy (HPLC)

14.8 ± 2.1%

(non-decay

corrected)

[3][6]
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Experimental Protocols
Protocol 1: Automated Synthesis of 18F-AV-45 with SPE
Purification
This protocol is based on an optimized, automated method that simplifies the purification

process.[1][3]

[18F]Fluoride Trapping: Aqueous [18F]fluoride is passed through a QMA (quaternary

methylammonium) anion-exchange cartridge to trap the [18F]F-.

Elution: The trapped [18F]F- is eluted into the reactor vessel using a solution of Kryptofix

2.2.2 (K222) and potassium carbonate (K2CO3) in an acetonitrile/water mixture.

Azeotropic Drying: The mixture is heated under a vacuum and helium/nitrogen flow to

remove water, forming the anhydrous [18F]F-/K222 complex. This step is repeated with

anhydrous acetonitrile.

Radiolabeling Reaction: The tosylate precursor of AV-45 (1 mg) dissolved in anhydrous

dimethyl sulfoxide (DMSO) is added to the reactor. The mixture is heated to 120°C for 10

minutes to form the N-Boc protected [18F]AV-45 intermediate.[3]

Hydrolysis (Deprotection): The reaction vessel is cooled, and hydrochloric acid (e.g., 3.3 M

HCl) is added. The mixture is heated to 100°C for 10 minutes to remove the Boc protecting

group.[1]

SPE Purification:

The crude reaction mixture is cooled and diluted with water.

The diluted solution is loaded onto an Oasis HLB cartridge, which retains the 18F-AV-45.

The cartridge is washed with a specific combination of solvents (e.g., water/ethanol

mixtures) to remove unreacted [18F]fluoride and other polar impurities.[3]

Final Product Elution: The purified 18F-AV-45 is eluted from the cartridge using a small

volume of ethanol. This solution is then diluted with saline for injection to produce the final

radiopharmaceutical.[3]
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Protocol 2: Automated Synthesis of 18F-AV-45 with
HPLC Purification
This protocol describes a common method using a GE Tracerlab FXF-N platform.[6][7]

[18F]Fluoride Trapping and Elution: Similar to the SPE protocol, [18F]F- is trapped on a QMA

cartridge and eluted into the reactor with K222/K2CO3 solution.

Azeotropic Drying: The mixture is dried azeotropically at 110°C under negative pressure and

helium flow.[6]

Radiolabeling Reaction: The O-tosylated precursor (1 mg in 1 ml DMSO) is added, and the

reaction is heated to 115°C for 10 minutes.[6]

Hydrolysis (Deprotection): The vessel is cooled to 40°C, and 3 M HCl (0.35 ml) is added. The

mixture is reheated to 115°C for 5 minutes.[6]

Neutralization: After cooling to 35°C, the reaction is neutralized with 0.25 M NaOH solution

(4.2 ml).[6]

HPLC Purification:

The neutralized crude mixture is injected into a preparative HPLC system.

The fraction corresponding to the 18F-AV-45 peak (typically around 24 minutes) is

collected.[6]

Formulation:

The collected HPLC fraction is diluted with water and passed through a C18 cartridge to

trap the 18F-AV-45.

The C18 cartridge is washed with water.

The final product is eluted from the C18 cartridge with ethanol and subsequently diluted

with saline for injection.
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Visualized Workflows

Step 1: Radiolabeling

Step 2: Deprotection

[18F]Fluoride

Fluorination Reaction
(DMSO, 110-120°C)

Boc-AV-45-OTs Precursor

Boc-[18F]AV-45

Acid Hydrolysis
(HCl, 100-115°C)

Crude [18F]AV-45

Click to download full resolution via product page

Caption: General two-step synthesis workflow for [18F]AV-45.
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Method A: Solid-Phase Extraction (SPE) Purification Method B: HPLC Purification

Crude [18F]AV-45 Product

Load onto
Oasis HLB Cartridge

Inject into
Preparative HPLC

Wash Cartridge
(Aqueous Solution)

Elute with Ethanol

Formulated [18F]AV-45

Collect [18F]AV-45
Fraction

Trap on C18 Cartridge

Elute & Formulate

Formulated [18F]AV-45

Click to download full resolution via product page

Caption: Comparison of SPE and HPLC purification workflows for [18F]AV-45.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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